molecular formula C13H18N4O2 B13779399 1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole CAS No. 960-77-0

1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole

Cat. No.: B13779399
CAS No.: 960-77-0
M. Wt: 262.31 g/mol
InChI Key: GRVQXOCIONMKSL-UHFFFAOYSA-N
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Description

1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole is a complex organic compound with a unique structure that combines a benzimidazole core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole involves multiple steps. One common approach is to start with the benzimidazole core and introduce the functional groups through a series of reactions. For example, the dimethylamino group can be introduced via a nucleophilic substitution reaction, while the hydroxy(oxido)amino group can be added through an oxidation reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy(oxido)amino group can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

960-77-0

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

N,N-dimethyl-3-(2-methyl-7-nitrobenzimidazol-1-yl)propan-1-amine

InChI

InChI=1S/C13H18N4O2/c1-10-14-11-6-4-7-12(17(18)19)13(11)16(10)9-5-8-15(2)3/h4,6-7H,5,8-9H2,1-3H3

InChI Key

GRVQXOCIONMKSL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CCCN(C)C)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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